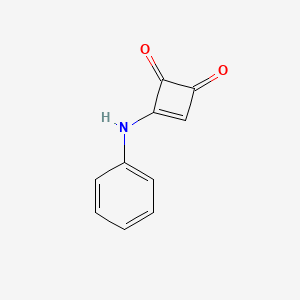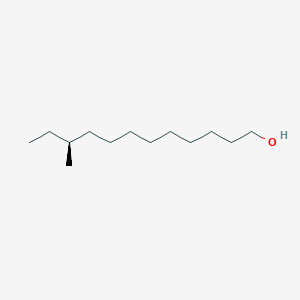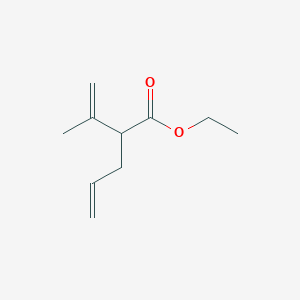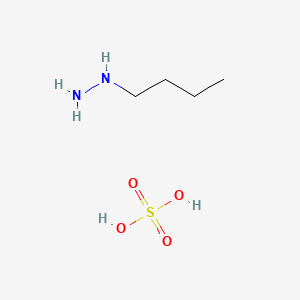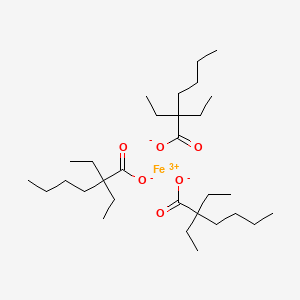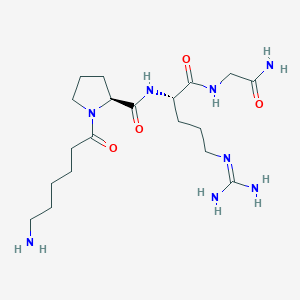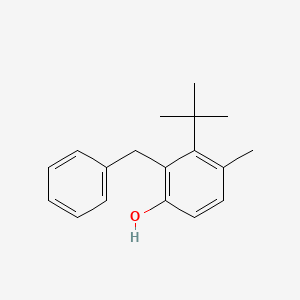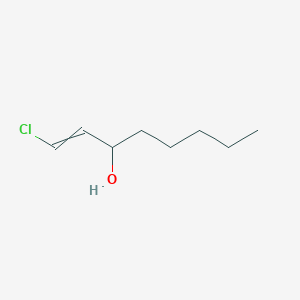
2,2'-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two benzoxazole groups attached to a naphthalene core, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) typically involves the condensation of 1,7-diaminonaphthalene with 5-methyl-2-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole rings.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzoxazole compounds.
Scientific Research Applications
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of optical brighteners and as a component in various materials.
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) involves its ability to absorb ultraviolet light and re-emit it as visible light, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with nucleic acids and proteins, which can be studied using fluorescence spectroscopy.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole)
- 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]
- 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]
Uniqueness
What sets 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) apart from similar compounds is its specific structural configuration, which imparts unique fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise fluorescence characteristics and chemical stability.
Properties
CAS No. |
65475-05-0 |
|---|---|
Molecular Formula |
C26H18N2O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-methyl-2-[7-(5-methyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C26H18N2O2/c1-15-6-10-23-21(12-15)27-25(29-23)18-9-8-17-4-3-5-19(20(17)14-18)26-28-22-13-16(2)7-11-24(22)30-26/h3-14H,1-2H3 |
InChI Key |
MZSRRPFODRGPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=CC=C4C5=NC6=C(O5)C=CC(=C6)C)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


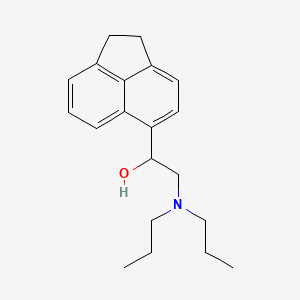
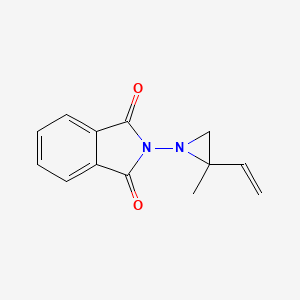

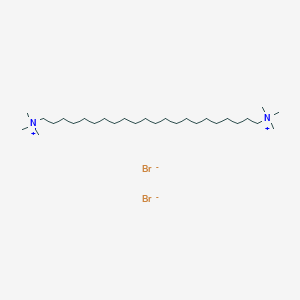
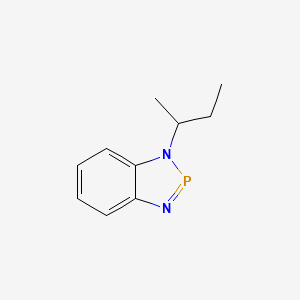
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
